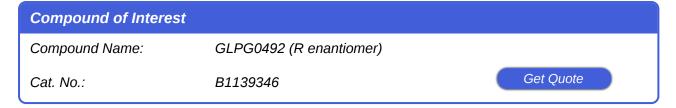


GLPG0492: A Deep Dive into a Novel Selective Androgen Receptor Modulator

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GLPG0492 is a non-steroidal, selective androgen receptor modulator (SARM) that has been investigated for its potential therapeutic applications in conditions characterized by muscle wasting, such as sarcopenia and cachexia.[1][2][3] As a SARM, GLPG0492 is designed to exhibit tissue-selective activation of the androgen receptor (AR), promoting anabolic effects in muscle and bone while minimizing androgenic side effects in reproductive tissues.[2][4] This technical guide provides a comprehensive overview of GLPG0492, including its mechanism of action, preclinical data, and detailed experimental methodologies.

Core Data Summary

The following tables summarize the key quantitative data reported for GLPG0492, facilitating a clear comparison of its pharmacological properties.

Table 1: In Vitro Activity of GLPG0492



Parameter	Value	Cell Line/System	Reference
Potency	12 nM	-	[1]
EC50 (Transactivation Assay)	12 nM	HeLa cells expressing human AR	[5]
Selectivity vs. other steroid receptors	>500-fold	Binding assays	[2]

Table 2: In Vivo Anabolic and Androgenic Activity of GLPG0492 in a Castrated Rat Model

Tissue	Effect of GLPG0492 (10 mg/kg per day)	Marker of	Reference
Levator Ani Muscle	Increased weight	Anabolic Activity	[5]
Ventral Prostate	No effect on weight	Androgenic Activity	[5]

Table 3: Efficacy of GLPG0492 in a Mouse Model of Hindlimb Immobilization

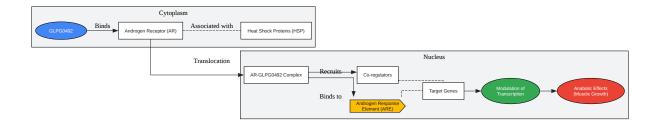
Parameter	GLPG0492 Effect	Dose(s)	Comparator	Reference
Immobilization- induced muscle atrophy	Partially prevented	0.3, 3, 10 mg/kg/day	Testosterone Propionate (TP) at 1 mg/kg/day	[2]
Muscle fiber hypertrophy	Trend to promote	10 mg/kg/day	TP at 1 mg/kg/day	[2]
Prostate weight	Spared (no increase)	Not specified	TP	[2]

Mechanism of Action and Signaling Pathway

GLPG0492 functions as a partial agonist of the androgen receptor.[2] Upon binding to the AR in the cytoplasm, the GLPG0492-AR complex translocates to the nucleus. Within the nucleus, this complex binds to androgen response elements (AREs) on target genes, modulating their



transcription. The tissue selectivity of GLPG0492 is attributed to its unique conformational changes induced in the AR, leading to differential recruitment of co-regulators (co-activators and co-repressors) in various tissues. This results in a desired anabolic response in muscle tissue while sparing androgenic tissues like the prostate.



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Caption: Androgen receptor signaling pathway activated by GLPG0492.

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

In Vitro Androgen Receptor Transactivation Assay

Objective: To determine the functional potency (EC50) of GLPG0492 in activating the androgen receptor.

Methodology:

Cell Culture: HeLa cells, which are of human origin, are cultured in appropriate media. These
cells are transiently transfected with a plasmid encoding the full-length human androgen



receptor and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter.

- Compound Treatment: Following transfection, the cells are treated with increasing concentrations of GLPG0492 or a reference androgen (e.g., dihydrotestosterone, DHT).
- Luciferase Assay: After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer. The light output is proportional to the level of AR-mediated gene transcription.
- Data Analysis: The dose-response curve is plotted, and the EC50 value, the concentration at which GLPG0492 elicits 50% of its maximal activity, is calculated.

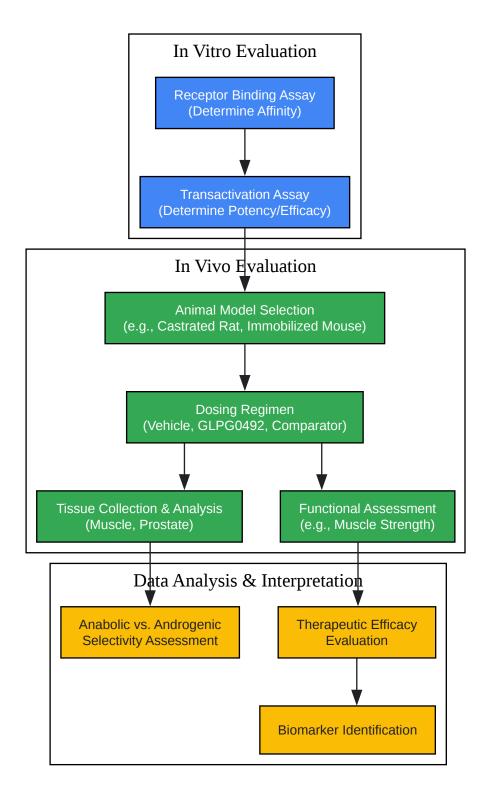
In Vivo Assessment of Anabolic and Androgenic Activity in a Castrated Rat Model

Objective: To evaluate the tissue-selective effects of GLPG0492 in vivo.

Methodology:

- Animal Model: Orchiectomized (castrated) male rats are used as a model of androgen deficiency.
- Dosing: The animals are treated daily with GLPG0492 (e.g., 10 mg/kg), a vehicle control, or a reference androgen like testosterone propionate (TP) for a specified duration.
- Tissue Collection: At the end of the treatment period, the animals are euthanized, and specific tissues are carefully dissected and weighed. The levator ani muscle is used as a marker of anabolic activity, while the ventral prostate and seminal vesicles are markers of androgenic activity.
- Data Analysis: The weights of the respective tissues are compared between the different treatment groups to determine the anabolic and androgenic potential of GLPG0492.









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